molecular formula C18H15N5O2 B2391164 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034633-49-1

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2391164
CAS RN: 2034633-49-1
M. Wt: 333.351
InChI Key: OPHGJBMERCZWRT-UHFFFAOYSA-N
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Description

“N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide” is a chemical compound that has not been widely studied . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide and related compounds have been synthesized and analyzed in various studies to understand their potential applications in scientific research. For instance, the synthesis and biological evaluation of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties have shown the potential for moderate inhibitory activity against tumor cell lines, indicating their relevance in cancer research (Popsavin et al., 2002). Moreover, experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine have contributed to the understanding of the chemical properties and potential applications of these compounds (Yıldırım et al., 2005).

Antimicrobial and Antifungal Activities

The synthesis of new pyrazoline and pyrazole derivatives has been explored for their potential antimicrobial and antifungal activities. A series of 2-pyrazolines have been synthesized from α,β-unsaturated ketones, showing promising results against various bacterial strains and yeast-like fungi, indicating their potential in developing new antimicrobial agents (Hassan, 2013). Similarly, the green synthesis of novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide derivatives has shown antimicrobial activity, further highlighting the importance of these compounds in scientific research aimed at combating microbial infections (Jyothi & Madhavi, 2019).

Antiviral Research

Research into antiviral drug discovery has also highlighted the significance of imidazo and pyrazine derivatives. The review "Yet another ten stories on antiviral drug discovery (part D): Paradigms, paradoxes, and paraductions" by De Clercq discusses various compounds, including those related to pyrazinecarboxamide, for their potential in antiviral therapies, underscoring the broad applicability of these compounds in virology and pharmaceutical research (De Clercq, 2009).

Ethylene Biosynthesis Inhibition

A study on pyrazinamide and its derivatives, including pyrazinecarboxamide compounds, has discovered their ability to block ethylene biosynthesis by inhibiting ACC oxidase. This finding is significant for agricultural science, as it opens up possibilities for regulating plant metabolism and extending the shelf life of fruits and flowers by controlling ethylene production (Sun et al., 2017).

properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-18(16-11-13-3-1-2-4-15(13)25-16)22-8-10-23-9-7-21-17(23)14-12-19-5-6-20-14/h1-7,9,11-12H,8,10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHGJBMERCZWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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